2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the empirical formula C11H11ClN2OS . It has a molecular weight of 254.74 . This compound is part of a class of molecules known as benzothiazoles, which are aromatic heterocyclic compounds with a benzene ring fused to a thiazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a chloro group and an amide group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, benzothiazoles are known to participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Structural Characterization
A study focused on the synthesis and structural analysis of novel benzothiazole derivatives, including 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. The compounds were characterized through IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, highlighting their crystalline structures and molecular interactions. Such detailed analysis is crucial for understanding the physical and chemical properties of these compounds, which could be relevant for their potential applications in various fields, such as material science and pharmaceuticals (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).
Corrosion Inhibition
Another interesting application is in corrosion inhibition. Benzothiazole derivatives have been studied for their efficacy in protecting carbon steel against corrosion in acidic environments. The research suggests that compounds like this compound could offer enhanced stability and higher inhibition efficiencies, potentially providing a more effective solution for corrosion protection. This application is particularly relevant in industries where metal preservation is critical (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been explored. Studies have indicated that these compounds can exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. This area of research is particularly important given the increasing resistance to existing antimicrobials and the need for novel therapeutic options (Obasi, Oruma, Al-Swaidan, Ramasami, Ezeorah, & Ochonogor, 2017).
Anticancer Activity
The synthesis and evaluation of benzothiazole derivatives as anticancer agents represent another crucial area of research. Compounds have been designed to exhibit selective cytotoxicity against cancer cell lines, offering a promising avenue for the development of novel anticancer drugs. The exploration of these derivatives could lead to more effective treatments with fewer side effects, contributing significantly to oncology research (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).
Future Directions
The future directions for research on “2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Benzothiazole derivatives, in general, are of interest in the development of new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is part of a class of benzothiazole derivatives that have shown potent inhibitory activity against this pathogen .
Mode of Action
The compound’s interaction with its target is likely to involve binding to a specific protein or enzyme, disrupting its normal function and leading to the death of the bacteria .
Biochemical Pathways
Given the compound’s anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, such as cell wall synthesis or energy metabolism .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth, leading to its eventual death . This is evidenced by the compound’s potent inhibitory activity against this bacterium .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity
Cellular Effects
Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is not well-understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Dosage Effects in Animal Models
Some benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis .
Properties
IUPAC Name |
2-chloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJRLQXCOFWZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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